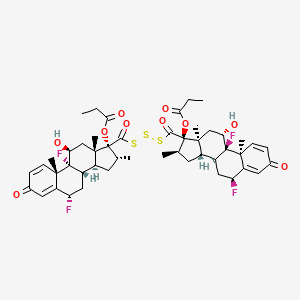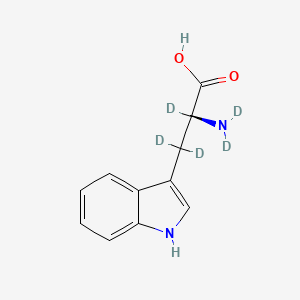
D-色氨酸-d5
描述
D-Tryptophan-d5: is an isotopically labeled analogue of D-Tryptophan, where the indole ring is deuterated at five positions. This compound is used extensively in scientific research due to its unique properties, particularly in studies involving neutron scattering and mass spectrometry .
科学研究应用
Chemistry: : In chemistry, D-Tryptophan-d5 is used as an internal standard for mass spectrometry to investigate the anti-inflammatory activity of low molecular weight fractions .
Biology: : In biological studies, it is used in neutron scattering experiments to study the structure and dynamics of proteins and other biomolecules .
Medicine: : In medicine, deuterated compounds like D-Tryptophan-d5 are used to study pharmacokinetics and metabolism, as the deuterium isotope effect can lower the rate of metabolism and distribution of metabolites .
Industry: : Industrial applications include the use of D-Tryptophan-d5 in the structural elucidation of micronutrients and nutraceutical components in foodstuffs using liquid chromatography-mass spectrometry .
作用机制
Target of Action
D-Tryptophan-d5, also known as D-Tryptophan (indole-D5), primarily targets the D-amino-acid oxidase . This enzyme plays a crucial role in regulating the level of the neuromodulator D-serine in the brain . It also has high activity towards D-DOPA and contributes to dopamine synthesis .
Mode of Action
D-Tryptophan-d5 interacts with its target, D-amino-acid oxidase, to regulate the level of neuromodulators in the brain . It could also act as a detoxifying agent that removes D-amino acids . The compound’s interaction with its target results in changes in the levels of certain neurotransmitters, which can have various effects on the body.
Biochemical Pathways
D-Tryptophan-d5 is involved in the metabolism of tryptophan, which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Result of Action
The action of D-Tryptophan-d5 results in the regulation of the level of the neuromodulator D-serine in the brain . It also contributes to dopamine synthesis . These actions can have various effects on the body, depending on the specific context and the individual’s overall health status.
生化分析
Biochemical Properties
D-Tryptophan (indole-D5) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The metabolism of D-Tryptophan (indole-D5) in the body occurs via the 5-hydroxyindole and the kynurenine pathways . Major metabolic products from these pathways include serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine), kynurenine and kynurenic acid .
Cellular Effects
The effects of D-Tryptophan (indole-D5) on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of D-Tryptophan (indole-D5) involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of D-Tryptophan (indole-D5) over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of D-Tryptophan (indole-D5) vary with different dosages in animal models .
Metabolic Pathways
D-Tryptophan (indole-D5) is involved in several metabolic pathways, interacting with various enzymes or cofactors .
Transport and Distribution
D-Tryptophan (indole-D5) is transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of D-Tryptophan (indole-D5) and any effects on its activity or function are significant .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of D-Tryptophan-d5 typically involves the deuteration of the indole ring. One common method is the acid-catalyzed hydrogen-deuterium exchange. For instance, 3-substituted indoles can be efficiently deuterated through treatment with 20 wt % deuterium sulfate in deuterated methanol at 60-90°C . Another method involves the use of deuterated acetic acid at 150°C for 3-unsubstituted indoles .
Industrial Production Methods: : Large-scale synthesis of deuterium-labeled indoles can be achieved using a transition metal catalyst. This method is effective for small-scale preparations but may require pyrophoric and flammable reagents or high-pressure conditions, which might not be suitable for industrial-scale synthesis .
化学反应分析
Types of Reactions: : D-Tryptophan-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents used in these reactions include deuterium oxide, deuterated acetic acid, and deuterium sulfate. The conditions often involve elevated temperatures and the presence of acid catalysts .
Major Products: : The major products formed from these reactions are typically deuterated derivatives of the original compound, which are useful in tracing biotransformation processes and studying reaction mechanisms .
相似化合物的比较
Similar Compounds: : Similar compounds include L-Tryptophan, DL-Tryptophan, and other deuterated amino acids like L-Tyrosine (phenyl-D4) and Histamine-α,α,β,β-D4 dihydrochloride .
Uniqueness: : The uniqueness of D-Tryptophan-d5 lies in its deuterated indole ring, which makes it particularly useful in studies involving neutron scattering and mass spectrometry. This isotopic labeling provides distinct advantages in tracing metabolic pathways and studying reaction mechanisms .
属性
IUPAC Name |
(2R)-2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m1/s1/i1D,2D,3D,4D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-BZVPBINISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C[C@H](C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312415 | |
| Record name | D-Tryptophan-2,4,5,6,7-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202359-57-6 | |
| Record name | D-Tryptophan-2,4,5,6,7-d5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1202359-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Tryptophan-2,4,5,6,7-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



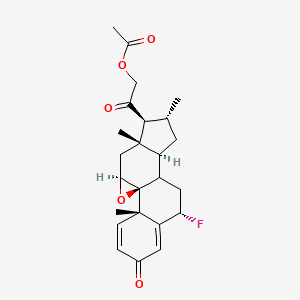
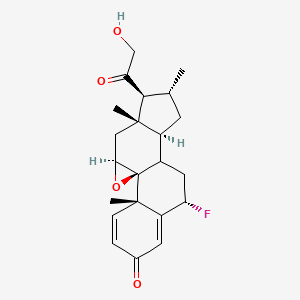
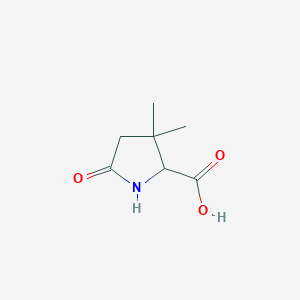
![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)
